
(2S)-N-butyl-1-methoxypropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-butyl-1-methoxypropane-2-sulfonamide is an organic compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-butyl-1-methoxypropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution. For instance, the reaction between 1-methoxypropane-2-sulfonyl chloride and butylamine in the presence of a base like triethylamine can yield the desired sulfonamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-butyl-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-N-butyl-1-methoxypropane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-N-butyl-1-methoxypropane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-butyl-1-methoxypropane-2-sulfonamide: shares similarities with other sulfonamides such as:
Uniqueness
The unique stereochemistry of this compound distinguishes it from other sulfonamides. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C8H19NO3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(2S)-N-butyl-1-methoxypropane-2-sulfonamide |
InChI |
InChI=1S/C8H19NO3S/c1-4-5-6-9-13(10,11)8(2)7-12-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
UBVFCSGONHJKRD-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCNS(=O)(=O)[C@@H](C)COC |
Canonical SMILES |
CCCCNS(=O)(=O)C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



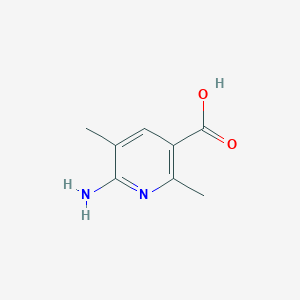
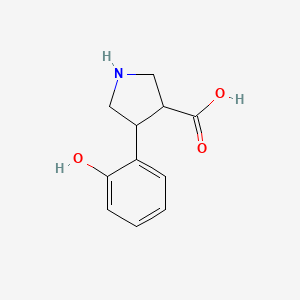

![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)

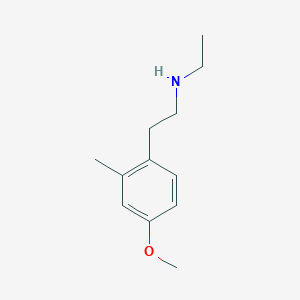

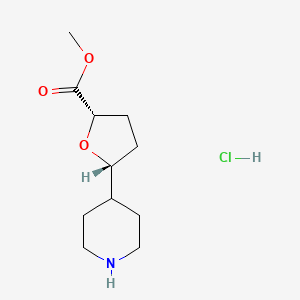
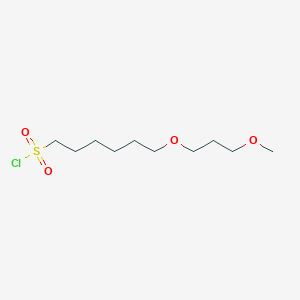
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)


